![molecular formula C13H17NO2 B2740352 N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide CAS No. 2361608-44-6](/img/structure/B2740352.png)
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. MPPA is a derivative of the natural compound, curcumin, which is found in turmeric.
Aplicaciones Científicas De Investigación
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.
Mecanismo De Acción
The mechanism of action of N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is not fully understood. However, it has been proposed that N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide may inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide may also activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has also been found to induce apoptosis in cancer cells. In addition, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is also relatively non-toxic, which makes it a good candidate for in vitro and in vivo studies. However, one limitation of using N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
Direcciones Futuras
There are many future directions for research on N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action. Another direction is to investigate its potential therapeutic properties in various diseases, such as cancer and inflammatory diseases. Additionally, future research could investigate the pharmacokinetics and pharmacodynamics of N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide, which could help to optimize its use in clinical settings.
Conclusion:
In conclusion, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is a chemical compound that has potential therapeutic properties. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory and anti-cancer properties. While its mechanism of action is not fully understood, it has been proposed to inhibit the NF-κB pathway and activate the p53 pathway. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has various biochemical and physiological effects, and it is relatively non-toxic. Future research could investigate its mechanism of action, potential therapeutic properties, and pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide can be synthesized from curcumin by a series of chemical reactions. The first step involves the conversion of curcumin to dihydrocurcumin, which is then reacted with 4-methoxy-3-methylbenzaldehyde to form the intermediate product. The intermediate product is then reacted with propargyl bromide to form the final product, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide.
Propiedades
IUPAC Name |
N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-13(15)14-10(3)11-6-7-12(16-4)9(2)8-11/h5-8,10H,1H2,2-4H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMPJAEYDSUQM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

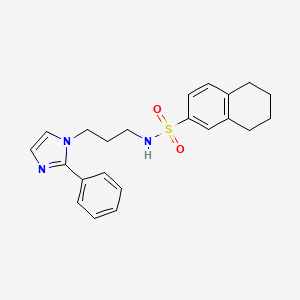
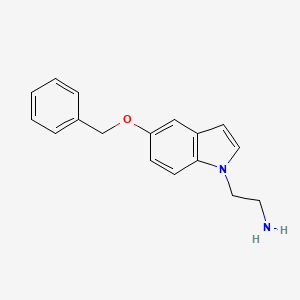
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
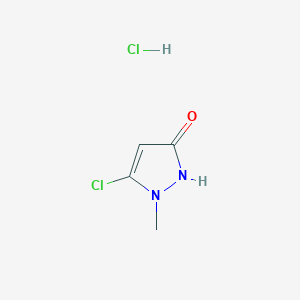
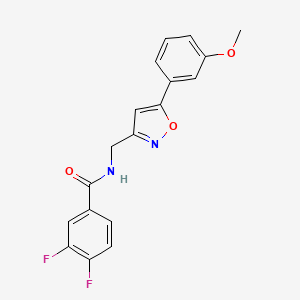
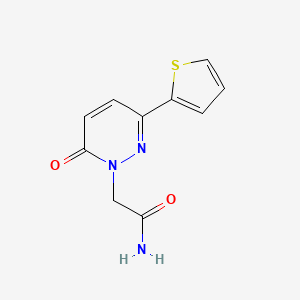
![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)
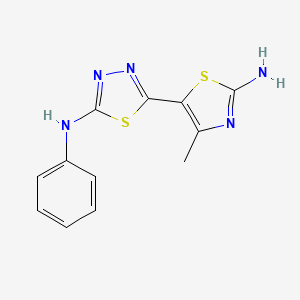
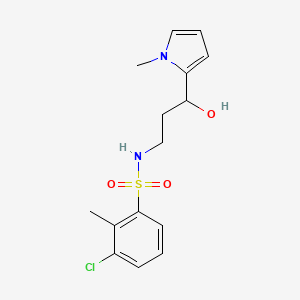
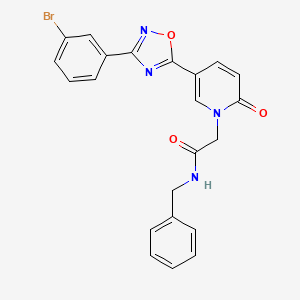
![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)
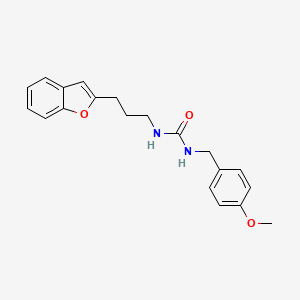
![N-(4-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2740289.png)